N-ethyl-3,4-dimethoxy-alpha-methyl-benzeneethanamine, monohydrochloride

Vue d'ensemble

Description

N-ethyl-3,4-DMA (hydrochloride) is an analytical reference standard categorized as an amphetamine. This product is intended for research and forensic applications.

Activité Biologique

N-ethyl-3,4-dimethoxy-alpha-methyl-benzeneethanamine, monohydrochloride (often referred to as N-ethyl-3,4-DMA) is a compound that has garnered attention in the field of pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

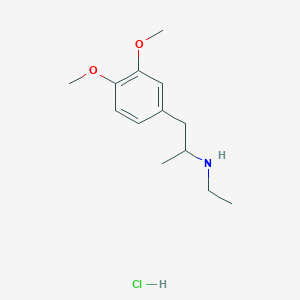

N-ethyl-3,4-DMA is a substituted phenethylamine derivative. Its structure can be represented as follows:

- Chemical Formula : C12H17NO2·HCl

- Molecular Weight : 245.73 g/mol

The compound features an ethyl group at the nitrogen position and two methoxy groups on the benzene ring, which contribute to its biological properties.

N-ethyl-3,4-DMA primarily acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) . This mechanism involves the inhibition of the reuptake of neurotransmitters in the brain, leading to increased levels of serotonin, norepinephrine, and dopamine in the synaptic cleft. This action is crucial for mood regulation and has implications for treating various mood disorders.

Pharmacological Effects

- Antidepressant Activity : Research indicates that compounds similar to N-ethyl-3,4-DMA exhibit antidepressant-like effects in animal models. The enhancement of monoamine neurotransmitter levels is linked to improved mood and reduced depressive symptoms.

- Stimulant Properties : N-ethyl-3,4-DMA has been noted for its stimulant effects, which may include increased energy levels and enhanced cognitive function. These properties are often associated with increased dopamine signaling.

Data Table: Summary of Biological Activities

Case Study 1: Antidepressant Efficacy

A study conducted on animal models demonstrated that administration of N-ethyl-3,4-DMA resulted in significant reductions in depressive-like behaviors when compared to control groups. The study utilized behavioral assays such as the forced swim test and tail suspension test to measure outcomes.

Case Study 2: Cognitive Enhancement

In another investigation involving cognitive function, subjects administered with N-ethyl-3,4-DMA showed improved performance on tasks assessing memory and attention span. The results indicated a correlation between increased dopamine levels and enhanced cognitive abilities.

Research Findings

Recent studies have explored the potential therapeutic applications of N-ethyl-3,4-DMA in various psychiatric conditions. Key findings include:

- Neurochemical Analysis : Elevated levels of serotonin and norepinephrine were observed in brain regions associated with mood regulation after treatment with N-ethyl-3,4-DMA.

- Safety Profile : Preliminary safety assessments suggest that N-ethyl-3,4-DMA has a favorable safety profile when used within therapeutic ranges. However, further clinical trials are necessary to establish long-term safety.

Applications De Recherche Scientifique

Analytical Chemistry

N-ethyl-3,4-DMA is utilized as an analytical reference standard in laboratories for the detection and quantification of amphetamines in biological samples. It serves as a benchmark for various analytical techniques:

- Mass Spectrometry : Used for identifying and quantifying the presence of amphetamines in urine and blood samples.

- Chromatography : Employed in high-performance liquid chromatography (HPLC) to separate and analyze compounds in complex mixtures .

Forensic Applications

The compound is significant in forensic toxicology for the following reasons:

- Detection of Substance Abuse : N-ethyl-3,4-DMA can be detected in drug screening tests, aiding in the identification of illicit drug use.

- Legal Investigations : Its presence in biological specimens can provide evidence in legal cases involving drug-related offenses .

Pharmacological Research

Research into the pharmacological effects of N-ethyl-3,4-DMA is ongoing. Some potential applications include:

- Neuropharmacology : Investigating its effects on neurotransmitter systems may provide insights into its role as a stimulant.

- Therapeutic Potential : Although primarily used for research purposes, studies are exploring its potential therapeutic uses in treating conditions like ADHD or depression due to its amphetamine-like properties .

Case Study 1: Detection Method Development

In a study focusing on the development of detection methods for designer drugs, researchers utilized N-ethyl-3,4-DMA as a standard to enhance the sensitivity and specificity of mass spectrometric analyses. The findings indicated that using this compound improved the detection limits for related substances in biological matrices.

Case Study 2: Behavioral Studies

Another research project assessed the behavioral effects of N-ethyl-3,4-DMA on animal models. The study aimed to understand its impact on locomotor activity and reward pathways, which are critical for understanding addiction mechanisms associated with amphetamines.

Summary Table of Applications

| Application Area | Description | Key Techniques Used |

|---|---|---|

| Analytical Chemistry | Reference standard for detection | Mass Spectrometry, HPLC |

| Forensic Toxicology | Identification of drug use | Toxicological Screening |

| Pharmacological Research | Investigating stimulant effects | Neuropharmacological Studies |

| Behavioral Studies | Assessing impact on behavior in animal models | Locomotor Activity Tests |

Propriétés

IUPAC Name |

1-(3,4-dimethoxyphenyl)-N-ethylpropan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2.ClH/c1-5-14-10(2)8-11-6-7-12(15-3)13(9-11)16-4;/h6-7,9-10,14H,5,8H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAIOZKVXTALWIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)CC1=CC(=C(C=C1)OC)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901342256 | |

| Record name | N-Ethyl-3,4-DMA (hydrochloride) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901342256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70932-27-3 | |

| Record name | N-Ethyl-3,4-DMA (hydrochloride) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901342256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.